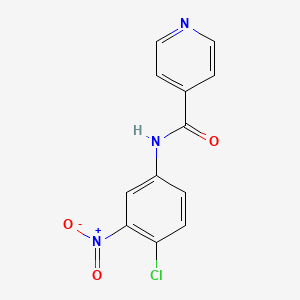![molecular formula C15H14ClNO2 B5696419 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as Tramadol, is a synthetic opioid analgesic drug that is commonly used to treat moderate to severe pain. It was first synthesized in 1962 by the German pharmaceutical company Grünenthal GmbH. Since then, it has become one of the most widely prescribed pain medications in the world.
Wirkmechanismus
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide works by binding to mu-opioid receptors in the brain and spinal cord, which inhibits the transmission of pain signals. It also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide has a number of biochemical and physiological effects. It has been shown to increase levels of dopamine, which is a neurotransmitter that is involved in the regulation of pleasure and reward. It also has been shown to decrease levels of cortisol, which is a hormone that is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well understood mechanism of action. However, it also has a number of limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. It also has a number of side effects, such as nausea, dizziness, and constipation, which can complicate experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of interest is the potential for 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide to be used as a treatment for depression and anxiety disorders. Another area of interest is the potential for 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide to be used in combination with other drugs to enhance its analgesic effects. Additionally, there is interest in developing new formulations of 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide that have fewer side effects and are easier to administer.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide involves the reaction of 4-chlorobenzyl chloride with 2-aminomethylphenol to form 2-(4-chlorophenyl)amino-methylphenol. This intermediate is then acetylated using acetic anhydride to form 2-(4-chlorophenyl)-N-acetylaminomethylphenol. Finally, this compound is reacted with acetic acid and sodium hydroxide to form 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide has been extensively studied for its analgesic properties. It has been shown to be effective in treating a wide range of pain conditions, including acute and chronic pain, neuropathic pain, and cancer pain. 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide is also being studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-7-5-11(6-8-13)9-15(19)17-14-4-2-1-3-12(14)10-18/h1-8,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNIERQXNHHIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
